molecular formula C19H12N2O2S B170288 Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- CAS No. 140222-07-7

Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-

Cat. No.: B170288
CAS No.: 140222-07-7
M. Wt: 332.4 g/mol
InChI Key: CFIDBRNPCIWYFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- is an organic compound with the molecular formula C19H12N2O2S and an average molecular mass of 332.377 g/mol . Its structure features a benzoic acid moiety, a fundamental aromatic carboxylic acid widely used in chemical synthesis , linked via an imino group (E-configuration) to a 3H-phenothiazin system . This specific molecular architecture, combining a phenothiazine derivative with a benzoic acid group, makes it a compound of interest in specialized chemical and pharmaceutical research. It is provided as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(phenothiazin-3-ylideneamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-19(23)12-5-7-13(8-6-12)20-14-9-10-16-18(11-14)24-17-4-2-1-3-15(17)21-16/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIDBRNPCIWYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=NC4=CC=C(C=C4)C(=O)O)C=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437781
Record name Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140222-07-7
Record name Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phenothiazine Core Formation

The phenothiazine moiety is typically synthesized via sulfur-mediated cyclization of diphenylamine. In one protocol, diphenylamine reacts with elemental sulfur and iodine at elevated temperatures (160–180°C) to yield 10H-phenothiazine. This step is critical for establishing the tricyclic framework, with iodine acting as a catalyst to accelerate sulfur insertion.

Reaction Conditions :

  • Reactants : Diphenylamine (1.0 equiv), sulfur (1.2 equiv), iodine (0.1 equiv)

  • Temperature : 160–180°C

  • Duration : 6–8 hours

  • Yield : 60–70%

Functionalization of Phenothiazine

Subsequent functionalization involves nitration and halogenation to introduce reactive sites. For example, nitration of 2-chloro-10H-phenothiazine using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C produces 2-chloro-7-nitro-10H-phenothiazine. This intermediate is pivotal for facilitating nucleophilic substitution or condensation reactions.

Key Parameters :

  • Nitrating Agent : HNO₃ (1.5 equiv), H₂SO₄ (3.0 equiv)

  • Temperature : 0–5°C (controlled to prevent over-nitration)

  • Yield : 75–80%

Condensation with Benzoic Acid Derivatives

Schiff Base Formation

The target compound’s imine linkage (-N=CH-) is formed via condensation between 3-amino-phenothiazine derivatives and 4-carboxybenzaldehyde. This reaction proceeds under reflux in anhydrous ethanol, with catalytic acetic acid to drive imine formation.

Representative Protocol :

  • Reactants : 3-Amino-2-chloro-7-nitro-10H-phenothiazine (1.0 equiv), 4-carboxybenzaldehyde (1.1 equiv)

  • Solvent : Ethanol (anhydrous)

  • Catalyst : Glacial acetic acid (0.2 equiv)

  • Conditions : Reflux at 78°C for 12 hours

  • Workup : Precipitation via ice-water quenching, filtration, and recrystallization from ethanol

  • Yield : 46–58%

Coupling Agent-Mediated Synthesis

Alternative routes employ coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to conjugate phenothiazine amines with benzoic acid derivatives. This method enhances regioselectivity and reduces side reactions.

Example Procedure :

  • Step 1 : Activate 4-carboxybenzoic acid with HBTU (1.2 equiv) and DIPEA (3.0 equiv) in dichloromethane (DCM) at 25°C.

  • Step 2 : Add 3-amino-phenothiazine derivative (1.0 equiv) and stir for 24 hours.

  • Step 3 : Purify via silica gel chromatography (ethyl acetate/petroleum ether gradient).

  • Yield : 70–85%

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) improve solubility of aromatic intermediates, while temperatures >100°C risk decomposition of the imine bond. Bayesian optimization studies for analogous phenothiazine systems recommend ethanol or THF at 60–80°C for optimal kinetics.

Catalytic Enhancements

Inclusion of molecular sieves (3Å) during condensation absorbs water, shifting equilibrium toward imine formation. Silver nitrate (AgNO₃) has been used to stabilize reactive intermediates in bromination steps.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1600 cm⁻¹) confirm functional groups.

  • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), imine proton (δ 8.5 ppm), and carboxylic acid proton (δ 12.1 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 332.4 (C₁₉H₁₂N₂O₂S).

Purity Assessment

HPLC with C18 columns (acetonitrile/water mobile phase) resolves unreacted starting materials, ensuring >95% purity.

Comparative Data Table: Synthesis Methods

MethodReactantsConditionsYieldPurity
Schiff Base3-Amino-phenothiazine, 4-CBAEthanol, reflux46–58%92%
HBTU CouplingActivated 4-CBA, 3-Amino-phenothiazineDCM, 25°C70–85%95%
Nitration-Condensation2-Chloro-7-nitro-phenothiazine, 4-CBAH₂SO₄, 0°C65%90%

Abbreviations : 4-CBA = 4-carboxybenzaldehyde; DCM = dichloromethane.

Chemical Reactions Analysis

Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the imine linkage can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, allowing for the introduction of various substituents such as halogens, alkyl groups, or nitro groups. Common reagents for these reactions include halogens (chlorine, bromine), alkyl halides, and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

Chemical Properties and Structure

BPAA has the molecular formula C19H12N2O2SC_{19}H_{12}N_{2}O_{2}S and features a benzoic acid moiety linked to a phenothiazine derivative. This structural configuration is significant for its reactivity and biological interactions.

Chemistry

  • Building Block for Synthesis : BPAA serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical transformations including oxidation, reduction, and electrophilic substitution reactions.
Reaction TypeDescriptionExample Products
OxidationConverts BPAA to sulfoxides or sulfones using oxidizing agents like potassium permanganate.Sulfoxides, sulfones
ReductionReduces imine linkages with agents like sodium borohydride.Secondary amines
Electrophilic SubstitutionIntroduces substituents on the phenothiazine ring.Halogenated derivatives

Biology

  • Antimicrobial Activity : BPAA has shown promising antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent. The phenothiazine component enhances its interaction with microbial membranes.
  • Anticancer Properties : Preliminary studies indicate that BPAA may inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It appears to modulate key signaling pathways associated with cancer cell survival .

Mechanisms of Action :

  • Cell Membrane Disruption : Integrates into lipid membranes, altering fluidity and permeability.
  • Enzyme Inhibition : Inhibits enzymes involved in metabolism.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular dama

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- involves its interaction with various molecular targets and pathways. The phenothiazine moiety can engage in π–π interactions with biological targets, while the benzoic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. The specific pathways involved depend on the particular application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a benzoic acid backbone with amino-linked substituents, a feature common to several derivatives:

Substituted Phenylamino Benzoic Acids
  • Example: 2-, 3-, and 4-(Phenylamino)benzoic acids (compounds 1–12 from ) Key Features: These analogs vary in the position of the phenylamino group (ortho, meta, para) on the benzoic acid ring. Activity: Substituted phenylamino benzoic acids exhibit selective inhibition of enzymes like Type 5 17β-hydroxysteroid dehydrogenase, with para-substituted derivatives showing higher potency due to optimized steric and electronic interactions .
Thiazolidinone-Linked Benzoic Acids
  • Example: 4-[(Z)-(3-Allyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid () Key Features: Incorporates a thiazolidinone ring, a five-membered heterocycle with sulfur and nitrogen, conjugated to the benzoic acid via an imine bond. Activity: Thiazolidinone derivatives are associated with antimicrobial and anticancer properties, attributed to the electrophilic nature of the thiazolidinone ring enabling interactions with biological targets .
Phenothiazine vs. Thiazolo[3,2-a]pyrimidine Derivatives
  • Example: 3-[5-[(5-imino-7-oxo-3-phenyl-6-thiazolo[3,2-a]pyrimidinylidene)methyl]-2-furanyl]benzoic acid () Key Features: Combines a benzoic acid core with a fused thiazolo-pyrimidine system, offering extended π-conjugation compared to phenothiazine. Activity: Such compounds often exhibit fluorescence properties or kinase inhibition due to their planar, conjugated systems .

Biological Activity

Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- (commonly referred to as BPAA), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BPAA has the molecular formula C19H12N2O2SC_{19}H_{12}N_2O_2S and is characterized by the presence of a benzoic acid moiety linked to a phenothiazine derivative. This structural configuration is believed to contribute to its biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that BPAA exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the phenothiazine component enhances its interaction with microbial cell membranes, potentially disrupting their integrity and function .

Anticancer Activity

BPAA has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of key signaling pathways associated with cancer cell survival and proliferation .

The biological activity of BPAA can be attributed to several mechanisms:

  • Cell Membrane Disruption : The phenothiazine moiety may integrate into lipid membranes, altering membrane fluidity and permeability.
  • Enzyme Inhibition : BPAA may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that BPAA can induce oxidative stress in target cells, leading to cellular damage and apoptosis .

Study 1: Antimicrobial Efficacy

In a controlled study, BPAA was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that BPAA could serve as a potential lead compound for developing new antimicrobial agents.

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of BPAA on breast cancer cell lines. The findings revealed that treatment with BPAA led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that BPAA could be further developed into a therapeutic agent for breast cancer treatment .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
Benzoic acidMild antimicrobialDisruption of microbial membranes
4-Hydroxybenzoic acidAntioxidantScavenging free radicals
Benzoic acid derivatives from Piper speciesAntiparasiticInhibition of parasite metabolic pathways
BPAAAntimicrobial, anticancerMembrane disruption, enzyme inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling phenothiazine derivatives with benzoic acid precursors via reductive amination or Schiff base formation. Key steps include:

  • Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts.
  • Recrystallization from ethanol or acetonitrile to enhance purity. Challenges include managing steric hindrance from the phenothiazine moiety and ensuring regioselectivity during coupling. Monitor reaction progress using TLC or HPLC .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow high-quality crystals via slow evaporation in a solvent system (e.g., DMSO/water).
  • Use SHELXTL or WinGX for data collection and refinement .
  • Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation .
  • Cross-validate with PXRD data to confirm phase purity .

Q. What analytical techniques are critical for confirming the compound’s stability under storage?

  • Methodological Answer :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-MS.
  • Use NMR (¹H/¹³C) to detect hydrolysis or oxidation products.
  • Store the compound in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Optimize geometry using the Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) .
  • Calculate charge transfer interactions between the phenothiazine amino group and the benzoic acid moiety using Mulliken population analysis.
  • Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodological Answer :

  • Re-examine solvent effects in DFT calculations (e.g., using the SMD model for DMSO or water) to align with experimental NMR/UV-Vis conditions .
  • Perform variable-temperature NMR to assess dynamic effects (e.g., tautomerism) that may obscure spectral assignments.
  • Use SIR97 for phase refinement in SC-XRD to resolve ambiguities in molecular conformation .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Conduct molecular docking (AutoDock Vina) to predict binding modes to targets like tyrosinase or cytochrome P450, guided by structural analogs in .
  • Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
  • Synthesize fluorinated or isotopically labeled derivatives for in vivo PET/SPECT imaging studies .

Q. What are the challenges in correlating the compound’s in vitro activity with its pharmacokinetic profile?

  • Methodological Answer :

  • Assess metabolic stability using liver microsomes (human/rat) and identify metabolites via LC-QTOF-MS.
  • Model blood-brain barrier permeability using the PAMPA-BBB assay.
  • Address solubility limitations by synthesizing prodrugs (e.g., ester derivatives) and evaluating hydrolysis kinetics in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.